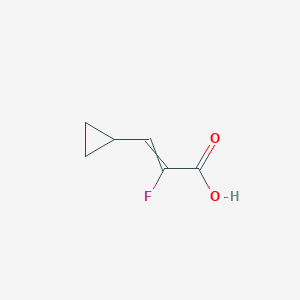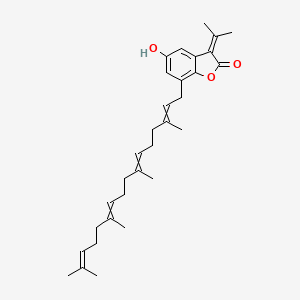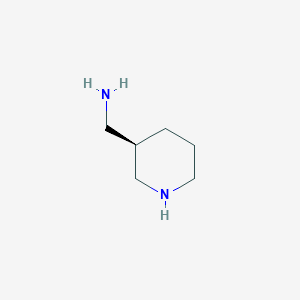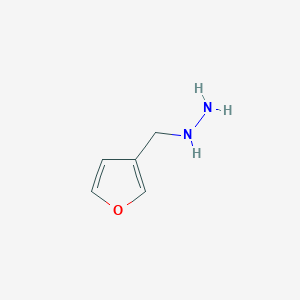
3-Cyclopropyl-2-fluoro-prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-fluoroprop-2-enoic acid: is an organic compound with the molecular formula C6H7FO2 It features a cyclopropyl group, a fluorine atom, and a carboxylic acid group attached to a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-2-fluoroprop-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of a cyclopropyl-substituted propenoic acid derivative . This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or selectfluor under mild conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-cyclopropyl-2-fluoroprop-2-enoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line monitoring can optimize reaction conditions and minimize waste. Additionally, green chemistry principles may be applied to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the propenoic acid backbone can be reduced to yield saturated compounds.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or under acidic conditions.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as or under basic conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of cyclopropylpropanoic acid derivatives.
Substitution: Formation of amino or thio-substituted propenoic acids.
Scientific Research Applications
3-Cyclopropyl-2-fluoroprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s electrophilicity , making it more reactive towards nucleophiles. This reactivity can be exploited in various biochemical pathways, where the compound may act as an inhibitor or modulator of enzyme activity. The cyclopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
3-Cyclopropylprop-2-enoic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluoroprop-2-enoic acid: Lacks the cyclopropyl group, affecting its steric properties and biological activity.
3-Cyclopropyl-2-chloroprop-2-enoic acid:
Uniqueness: 3-Cyclopropyl-2-fluoroprop-2-enoic acid is unique due to the combination of the cyclopropyl group and fluorine atom , which imparts distinct chemical reactivity and biological properties . This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H7FO2 |
|---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
3-cyclopropyl-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C6H7FO2/c7-5(6(8)9)3-4-1-2-4/h3-4H,1-2H2,(H,8,9) |
InChI Key |
DNMPLTOFLDHJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C=C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)

![1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine](/img/structure/B12435824.png)
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)

![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)


![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)

![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)

